molecular formula C13H12Cl4F6N3O3P B8138189 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)

1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)

Cat. No. B8138189
M. Wt: 545.0 g/mol
InChI Key: AKPKDOSZCGGWNT-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C13H12Cl4F6N3O3P and its molecular weight is 545.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Moszner et al. (2006) reported that a monomer with a structure similar to the queried compound has improved hydrolytic stability and can etch enamel and dentin without showing any cytotoxic effect, making it useful in dental applications (Moszner et al., 2006).

  • Knorr et al. (1989) found that a compound structurally related to the queried compound, HBTU, is applied as a coupling reagent in solid phase peptide synthesis, acting as an activating reagent causing low racemization during condensation of peptide segments (Knorr et al., 1989).

  • Zhang et al. (2012) described the use of tetrabutylammonium hexafluorophosphate (TEAPF6) and 1-ethyl-3-methyl imidazolium hexafluorophosphate (EMIPF6), compounds with similar functionalities, as supporting electrolytes in non-aqueous vanadium redox flow batteries (Zhang et al., 2012).

  • Bailén et al. (2001) demonstrated that the synthesis of hydroxamates from carboxylic acids using 2-mercaptopyridone-1-oxide-based thiouronium salts, which are structurally related to the queried compound, can lead to Weinreb amides and N-methoxy or N-benzoxyamides in high yields (Bailén et al., 2001).

  • Khasiyatullina et al. (2016) explored the reaction of 4,4,5,5-tetramethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone, leading to the formation of regioisomeric cage (P–C/P–O) phosphoranes, indicating potential applications in chemical synthesis and structure analysis (Khasiyatullina et al., 2016).

properties

IUPAC Name

[dimethylamino-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPKDOSZCGGWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl4F6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Reactant of Route 5
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Reactant of Route 6
Reactant of Route 6
1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)

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